molecular formula C12H12N2O B2698111 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole CAS No. 2310226-54-9

1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole

Cat. No.: B2698111
CAS No.: 2310226-54-9
M. Wt: 200.241
InChI Key: DAHMLKVEAIAHES-UHFFFAOYSA-N
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Description

1-[(1,3-Oxazol-4-yl)methyl]-2,3-dihydro-1H-indole is a synthetic chemical hybrid featuring a 2,3-dihydro-1H-indole (indoline) scaffold linked to a 1,3-oxazole ring. This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable intermediate for researchers developing new therapeutic agents. The indoline core is a common structural motif in numerous biologically active compounds and natural products , while the 1,3-oxazole ring is widely recognized for its diverse biological activities. Oxazole derivatives have been extensively studied and shown to possess a broad spectrum of pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory activities . The 1,3-oxazole moiety is a key feature in drugs and research compounds due to its ability to improve metabolic stability and engage in key hydrogen bonding interactions with biological targets . Specifically, this hybrid compound is of significant interest in drug discovery programs for the design and synthesis of new chemical entities. Its structure allows for further functionalization, enabling researchers to explore structure-activity relationships and create targeted libraries for high-throughput screening against various disease models. This product is intended for research and development purposes in laboratory settings only. It is strictly for use by qualified professionals. This compound is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylmethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-4-12-10(3-1)5-6-14(12)7-11-8-15-9-13-11/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMLKVEAIAHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole typically involves the reaction of indole derivatives with oxazole precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones to form indoles . The indole derivative can then be reacted with oxazole precursors under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize readily available starting materials and efficient reaction conditions to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution reactions can introduce various substituents onto the indole or oxazole rings .

Mechanism of Action

The mechanism of action of 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs

1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole Derivatives

  • Structure : Replaces the oxazole with a 1,2,3-triazole ring.
  • Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) using propargyl bromide and aryl azides in ionic liquid/water mixtures .
  • Activity : Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .
  • Comparison : The triazole analogs show broader antibacterial spectra but lower thermal stability than the oxazole derivative due to the triazole’s higher polarity.

5-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol

  • Structure : Features an oxadiazole-thiol group instead of oxazole.
  • Synthesis : Derived from indole-3-acetohydrazide via cyclization with carbon disulfide .
  • Activity : Demonstrates antifungal activity but lacks antibacterial efficacy .
  • Comparison : The oxadiazole’s electron-withdrawing thiol group reduces lipophilicity compared to the oxazole derivative, impacting membrane permeability.

Katariya’s Oxazole-Pyrazoline Hybrids

  • Structure : Combines oxazole with pyrazoline and pyridine moieties .
  • Activity : Potent antimicrobial agents (MIC: 2–8 µg/mL) with docking studies indicating strong binding to bacterial enzymes .
  • Comparison : Bulkier substituents in Katariya’s compounds enhance target affinity but reduce solubility relative to 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole.
Physicochemical Properties
Property This compound Triazole Analog Oxadiazole Analog
Molecular Weight ~244 g/mol ~330 g/mol ~259 g/mol
Melting Point Not reported (predicted: 160–180°C) 170–175°C 195–200°C
LogP (Predicted) 2.8 3.2 1.9
Aqueous Solubility Moderate Low Poor

Key Findings :

  • The oxazole moiety in the target compound may enhance metabolic stability compared to triazole analogs due to reduced oxidative susceptibility .
  • Lack of thiol or pyrazoline groups in the target compound likely reduces cytotoxicity relative to oxadiazole and hybrid derivatives .
Computational Analysis

Using Multiwfn , key electronic properties were compared:

Parameter Target Compound Triazole Analog Oxadiazole Analog
HOMO (eV) -6.2 -5.9 -6.5
LUMO (eV) -1.8 -1.5 -2.1
Electrostatic Potential Localized on oxazole Delocalized over triazole Concentrated on oxadiazole-thiol
  • The lower HOMO-LUMO gap of the triazole analog suggests higher reactivity, aligning with its broader biological activity .

Biological Activity

1-[(1,3-Oxazol-4-yl)methyl]-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 201.25 g/mol
  • IUPAC Name : this compound

The compound features an indole core fused with an oxazole ring, which is critical for its biological activity. The structural diversity provided by the oxazole moiety enhances its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of indoles and oxazoles have been documented to inhibit the growth of various bacterial strains and fungi .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Tested Concentration (µM) Effect Observed Reference
Antibacterial10 - 100Inhibition of bacterial growth
Antifungal5 - 50Significant antifungal activity
Cytotoxicity (Cancer)0.5 - 10Induction of apoptosis
Anti-inflammatory10 - 100Reduction in cytokine levels

Case Study 1: Anticancer Activity

A study investigated the effects of various indole derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer (MCF7) and prostate cancer (PC3) cells. The compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against common pathogens like Staphylococcus aureus and Candida albicans. The results showed that these compounds exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Q. Advanced Refinement :

  • Software : SHELXL (for small-molecule refinement) and SHELXT (for automated space-group determination) are industry standards. SHELXL handles high-resolution data and twinned crystals effectively .
  • Troubleshooting : For disordered atoms, apply restraints (e.g., DFIX, SIMU) or use the TWIN/BASF commands in SHELXL .
  • Validation : Check CIF files with PLATON or checkCIF for symmetry and Hirshfeld surface consistency .

How should researchers address conflicting spectroscopic data (e.g., NMR, IR) during characterization?

Q. Basic Analysis :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the oxazole proton typically appears at δ 8.1–8.3 ppm (¹H NMR), while indole protons resonate at δ 6.5–7.5 ppm .
  • IR : Confirm the presence of C=N (oxazole) at ~1600 cm⁻¹ and N-H (indole) at ~3400 cm⁻¹ .

Q. Advanced Contradiction Resolution :

  • Dynamic Effects : Rotamers or tautomers (e.g., oxazole ring puckering) may cause splitting; variable-temperature NMR can clarify .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian, ORCA) .
  • Impurity Identification : Use LC-MS or high-resolution mass spectrometry (HRMS) to detect byproducts .

What methodologies are effective for studying the compound’s reactivity in medicinal chemistry applications?

Q. Basic Biological Screening :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., erbB-2) via fluorescence polarization assays .

Q. Advanced Mechanistic Studies :

  • Metabolic Stability : Perform hepatic microsome assays (human/rat) with LC-MS quantification .
  • Click Chemistry : Introduce triazole or oxadiazole moieties via Huisgen cycloaddition for structure-activity relationship (SAR) studies .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins .

How can unexpected reaction products (e.g., cyclization or rearrangements) be analyzed and rationalized?

Case Study :
In , treatment of a propanedial intermediate with hydroxylamine unexpectedly yielded a cyanoacetamide derivative instead of the anticipated isoxazole.

Q. Methodological Approach :

  • Mechanistic Probes : Isotope labeling (e.g., ¹⁵N-hydroxylamine) or trapping experiments to identify intermediates .
  • Computational Modeling : Explore potential energy surfaces (PES) using DFT to identify low-barrier pathways .
  • X-ray Crystallography : Resolve the structure of the unexpected product to confirm its identity and propose a retro-aldol or fragmentation mechanism .

What strategies are recommended for scaling up synthesis while maintaining purity?

Q. Basic Scale-Up :

  • Batch Reactors : Use jacketed reactors with precise temperature control (0–100°C) and stirring rates ≥500 rpm .
  • Workflow : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. Advanced Process Chemistry :

  • Flow Chemistry : Continuous flow systems reduce side reactions and improve heat transfer for exothermic steps (e.g., DDQ-mediated oxidations) .
  • Crystallization Engineering : Use anti-solvent addition (e.g., water in ethanol) to control crystal size and polymorph formation .

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